(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a tert-butylphenyl group, and a hydroxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. The key steps include:
Formation of the Thiazolidine Ring: This is achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the thiazolidine ring with a tert-butylbenzyl halide in the presence of a strong base.
Addition of the Hydroxy-Nitrophenyl Group: The final step is the condensation of the intermediate with a hydroxy-nitrobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, Sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or sulfonic acid derivatives
Scientific Research Applications
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to alter cellular responses.
Influencing Gene Expression: Affecting the transcription of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Uniqueness
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butylphenyl group and a hydroxy-nitrophenyl group differentiates it from other thiazolidinediones, potentially leading to unique interactions and effects in various applications.
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11+ |
InChI Key |
MJZOTNCBEWTGDG-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O |
Origin of Product |
United States |
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